molecular formula C12H8ClFO2S B8567154 4-Fluorobiphenylsulfonyl Chloride CAS No. 1214353-58-8

4-Fluorobiphenylsulfonyl Chloride

Cat. No.: B8567154
CAS No.: 1214353-58-8
M. Wt: 270.71 g/mol
InChI Key: JGZVWMRVJMIDLF-UHFFFAOYSA-N
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Description

4-Fluorobiphenylsulfonyl chloride (IUPAC name: 4-(4-fluorophenyl)benzenesulfonyl chloride) is a sulfonyl chloride derivative characterized by a biphenyl backbone with a fluorine atom at the para position of the distal phenyl ring and a sulfonyl chloride group at the para position of the proximal phenyl ring. Its molecular formula is C₁₂H₈ClFO₂S, with a molecular weight of 270.71 g/mol and CAS number 116748-66-4 . The compound’s SMILES structure (C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F) highlights its biphenyl architecture and substitution pattern .

Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly in forming sulfonamides, sulfonate esters, and other functional groups for pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1214353-58-8

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

5-fluoro-2-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

JGZVWMRVJMIDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-fluorobiphenylsulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key References
This compound C₁₂H₈ClFO₂S 270.71 116748-66-4 Biphenyl, F (para), SO₂Cl (para)
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 456-03-1 Benzene, F (para), SO₂Cl (para)
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.63 103360-04-9 Benzyl, F (para), SO₂Cl
4′-Methoxybiphenyl-4-sulfonyl chloride C₁₃H₁₁ClO₃S 282.74 202752-04-3 Biphenyl, OMe (para), SO₂Cl (para)
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 N/A Benzene, Cl (meta), F (para), SO₂Cl (para)

Key Observations:

  • Biphenyl vs. Benzene Backbone : The biphenyl structure in this compound provides extended conjugation and steric bulk compared to simpler benzenesulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride), which may influence solubility and reactivity .
  • Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the electrophilicity of the sulfonyl chloride. For example, the methoxy group in 4′-methoxybiphenyl-4-sulfonyl chloride reduces reactivity toward nucleophiles compared to the fluorine-substituted analog .

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